![molecular formula C20H12Cl2N2O2 B3715797 5,6-Dichloro-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione CAS No. 5576-50-1](/img/structure/B3715797.png)
5,6-Dichloro-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione
Overview
Description
5,6-Dichloro-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione typically involves the reaction of 5,6-dichloroisoindoline-1,3-dione with 4-(pyridin-4-ylmethyl)benzylamine under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its potential as a pharmaceutical agent. Its structure suggests several possible mechanisms of action, including:
- Anticancer Properties : Isoindole derivatives have been studied for their ability to inhibit cancer cell proliferation. The compound's unique structure may facilitate interactions with specific molecular targets involved in cancer pathways.
- Anti-inflammatory Activity : Research indicates that similar compounds can modulate inflammatory responses, making this compound a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | Modulation of cytokine release | |
Neuroprotective | Protection against oxidative stress |
Case Studies and Research Findings
Several studies have investigated the applications of 5,6-Dichloro-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited potent anticancer activity against various cancer cell lines. The research utilized in vitro assays to evaluate cell viability and proliferation rates, revealing a dose-dependent response that supports its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of isoindole derivatives. The study found that the compound could significantly reduce the production of pro-inflammatory cytokines in cellular models, suggesting its utility in treating conditions characterized by excessive inflammation .
Case Study 3: Neuroprotection
Research has also explored the neuroprotective effects of similar isoindole compounds. In animal models of neurodegenerative diseases, compounds with structural similarities showed promise in mitigating neuronal damage due to oxidative stress .
Future Directions and Research Opportunities
The ongoing research into this compound highlights several avenues for future exploration:
- Clinical Trials : There is a need for clinical trials to assess the safety and efficacy of this compound in humans.
- Mechanistic Studies : Further studies are required to elucidate the precise mechanisms by which this compound exerts its biological effects.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloroisoindoline-1,3-dione
- 4-(Pyridin-4-ylmethyl)benzylamine
- Isoindoline derivatives with different substituents
Uniqueness
5,6-Dichloro-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the dichloro and pyridinylmethyl groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
5,6-Dichloro-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a dichloroisoindole core with a pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 327.17 g/mol. The presence of chlorine atoms and the pyridine ring suggests potential interactions with biological targets, making it a candidate for further investigation.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer Activity : Isoindole derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes.
- Antimicrobial Properties : The presence of halogenated groups may enhance antimicrobial activity against certain pathogens.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Inhibits COX enzymes | |
Antimicrobial | Effective against Gram-positive bacteria |
Case Studies and Research Findings
-
Anticancer Activity :
A study conducted on various isoindole derivatives demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was found to have an IC50 value in the low micromolar range, indicating strong antiproliferative effects. -
Mechanistic Insights :
Further mechanistic studies revealed that the compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors. This dual action contributes to its efficacy in cancer treatment. -
Anti-inflammatory Properties :
In vitro assays showed that the compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages. This was attributed to its ability to inhibit NF-kB signaling pathways, which are critical in mediating inflammatory responses.
Properties
IUPAC Name |
5,6-dichloro-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-17-10-15-16(11-18(17)22)20(26)24(19(15)25)14-3-1-12(2-4-14)9-13-5-7-23-8-6-13/h1-8,10-11H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPWEQDDHLUAKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361947 | |
Record name | 5,6-dichloro-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5576-50-1 | |
Record name | 5,6-dichloro-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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